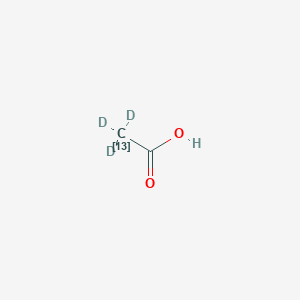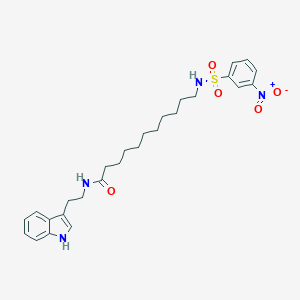
Ácido 5-fluoro-2-metilbenzoico
Descripción general
Descripción
5-Fluoro-2-methylbenzoic acid is a fluorinated derivative of benzoic acid. It is a white crystalline solid with the molecular formula C₈H₇FO₂ and a molecular weight of 154.14 g/mol . This compound is commonly used as a building block in organic synthesis and has applications in various fields, including medicinal chemistry and materials science .
Aplicaciones Científicas De Investigación
5-Fluoro-2-methylbenzoic acid has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of benzamide derivatives, which are investigated as HIV-1 integrase inhibitors.
Materials Science: It serves as a building block for the synthesis of fluorinated polymers and other materials.
Organic Synthesis: It is employed as a substrate in various organic reactions to produce complex molecules.
Mecanismo De Acción
Target of Action
5-Fluoro-2-methylbenzoic acid is a fluorinated ortho-toluic acid
Mode of Action
The compound is utilized in the synthesis of 3-arylisoquinolinones through a lithiation reaction . This suggests that it interacts with its targets by donating a fluorine atom, which is a common mode of action for fluorinated compounds.
Biochemical Pathways
The resulting 3-arylisoquinolinones, synthesized using this compound, are known to exhibit antiproliferative activity against cancer cells . This suggests that the compound may affect pathways related to cell proliferation and apoptosis.
Pharmacokinetics
It is known that the compound has a high gastrointestinal absorption and is bbb permeant . This suggests that it can be readily absorbed and distributed in the body, potentially affecting its bioavailability.
Result of Action
The 3-arylisoquinolinones, synthesized using 5-Fluoro-2-methylbenzoic acid, are known to bind to microtubules, suppress tubulin polymerization, and induce apoptosis in cancer cells . This suggests that the compound’s action results in molecular and cellular effects that inhibit cell proliferation and promote cell death.
Análisis Bioquímico
Biochemical Properties
It is known that benzoic acid derivatives can participate in various biochemical reactions . They can undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation .
Cellular Effects
It has been suggested that halogenated acids may have an impact on cell surface hydrophobicity .
Molecular Mechanism
It is known that benzylic halides can react via an SN1 pathway, via the resonance-stabilized carbocation .
Temporal Effects in Laboratory Settings
It is known that benzoic acid derivatives can undergo various reactions over time .
Metabolic Pathways
It is known that benzoic acid derivatives can participate in various metabolic reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 5-Fluoro-2-methylbenzoic acid can be synthesized through several methods. One common method involves the reaction of 2-bromo-5-fluorotoluene with n-butyllithium at low temperatures, followed by carbonation with dry ice to yield the desired product . Another method involves the nitration of 5-fluoro-2-methylbenzoic acid, followed by reduction, diazotization, and hydrolysis .
Industrial Production Methods: In industrial settings, 5-Fluoro-2-methylbenzoic acid is often produced through the bromination of 2-fluorotoluene, followed by a Grignard reaction with magnesium and subsequent carbonation . This method is preferred due to its scalability and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions: 5-Fluoro-2-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 5-fluoro-2-methylbenzaldehyde.
Reduction: Reduction reactions can convert it to 5-fluoro-2-methylbenzyl alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Catalysts like iridium and copper are used in the presence of saturated ketones.
Major Products:
Oxidation: 5-Fluoro-2-methylbenzaldehyde
Reduction: 5-Fluoro-2-methylbenzyl alcohol
Substitution: Phthalides
Comparación Con Compuestos Similares
- 2-Fluoro-5-methylbenzoic acid
- 5-Fluoro-3-hydroxy-2-methylbenzoic acid
- 5-Fluoro-2-methyl-3-nitrobenzoic acid
Comparison: 5-Fluoro-2-methylbenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. For example, 2-Fluoro-5-methylbenzoic acid has a different fluorine substitution position, leading to variations in its chemical behavior and applications .
Propiedades
IUPAC Name |
5-fluoro-2-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO2/c1-5-2-3-6(9)4-7(5)8(10)11/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVBLXLBINTYFPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10954803 | |
| Record name | 5-Fluoro-2-methylbenzoato | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10954803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33184-16-6 | |
| Record name | 5-Fluoro-2-methylbenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33184-16-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoicacid, 5-fluoro-2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033184166 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Fluoro-2-methylbenzoato | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10954803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What can you tell us about the interaction between 5-Fluoro-2-methylbenzoic acid and human 3-phosphoglycerate dehydrogenase?
A1: The research paper titled "Crystal structure of human 3-phosphoglycerate dehydrogenase in complex with 5-fluoro-2-methylbenzoic acid" [] investigates the structural details of this interaction. Specifically, the study successfully determined the crystal structure of human 3-phosphoglycerate dehydrogenase bound to 5-Fluoro-2-methylbenzoic acid. This information is valuable for understanding how 5-Fluoro-2-methylbenzoic acid interacts with the enzyme at a molecular level. Further research is needed to understand the functional implications of this binding, such as whether 5-Fluoro-2-methylbenzoic acid acts as an inhibitor or activator of the enzyme.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-(R)-[3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl]-3-hydroxypropyl]phenyl-2-propanol](/img/structure/B133450.png)

![2-[3-[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-3-oxopropyl]benzoic Acid Methyl Ester](/img/structure/B133455.png)







![N,N-dimethyl-4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]aniline;4-methylbenzenesulfonate](/img/structure/B133478.png)


![Furo[3,2-c]pyridin-2-ylmethanamine](/img/structure/B133487.png)
